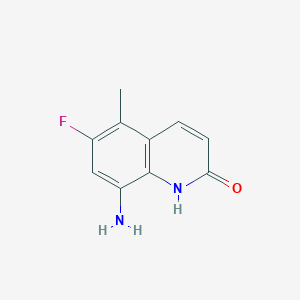

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one

Description

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by an amino group at position 8, a fluorine atom at position 6, and a methyl group at position 4.

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

8-amino-6-fluoro-5-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9FN2O/c1-5-6-2-3-9(14)13-10(6)8(12)4-7(5)11/h2-4H,12H2,1H3,(H,13,14) |

InChI Key |

MDXRKXAXPBOKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1C=CC(=O)N2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-fluoro-5-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-amino-5-fluoro-4-methylbenzoic acid with formamide under acidic conditions can lead to the formation

Biological Activity

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one is a synthetic compound of the quinoline family, characterized by its unique structural features, including an amino group at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 5-position of the quinoline ring. Its molecular formula is C10H8FN3O. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, studies have shown that it possesses effective antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro assays have evaluated its efficacy against several cancer cell lines, including non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901). The results indicated that certain derivatives of quinoline compounds exhibit IC50 values as low as 0.03–4.74 µM, showcasing superior potency compared to standard treatments like gefitinib .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it may inhibit crucial enzymes or proteins involved in cell proliferation and survival pathways in cancer cells. Further studies are necessary to elucidate the detailed mechanisms through which this compound exerts its effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives. The presence of functional groups such as amino and fluorine significantly influences the compound's lipophilicity and overall biological activity. Comparative studies with similar compounds highlight that modifications can lead to variations in antimicrobial and anticancer potency.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Aminoquinoline | Contains an amino group but lacks fluorine | More polar; less lipophilic compared to target |

| 6-Fluoroquinolin-2(1H)-one | Similar fluorination but without the amino group | Potentially different biological activity |

| 4-Hydroxyquinolin-2(1H)-one | Hydroxyl group instead of amino; lacks fluorine | Known for different antimicrobial properties |

| 7-Chloroquinolin-2(1H)-one | Chlorine substitution instead of fluorine | Different reactivity profile |

Case Studies

Several case studies have documented the synthesis and biological evaluation of quinoline derivatives similar to this compound. For example, one study synthesized a series of novel quinoline derivatives and assessed their antiproliferative activity against various cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity significantly .

Another study focused on the synthesis of quinoline complexes with metal centers, revealing that the biological activity is heavily influenced by the nature of the metal used in conjunction with the quinoline structure .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features an amino group at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 5-position of the quinoline ring. Its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 8-Amino-6-fluoro-5-methylquinolin-2(1H)-one exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication. The presence of fluorine enhances its potency against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Antiproliferative Activity

The compound has also been studied for its antiproliferative effects on cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of non-small-cell lung cancer cells (H-460), human colon cancer cells (HT-29), liver cancer cells (HepG2), and stomach cancer cells (SGC-7901). For example, one study reported IC50 values indicating that certain derivatives of this compound exhibited potent antiproliferative activity, outperforming standard chemotherapy agents .

Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens:

These results indicate that the compound is effective against common bacterial pathogens, suggesting potential use in treating infections caused by antibiotic-resistant strains.

Anticancer Activity

In another study focusing on antiproliferative activity, various derivatives were synthesized and tested for their effectiveness against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| This compound | H-460 | 0.91 | Better than gefitinib |

| This compound | HT-29 | 1.84 | Better than gefitinib |

| This compound | HepG2 | 4.88 | Comparable |

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Quinolinone derivatives exhibit diverse biological activities depending on substituent positions and types. Below is a comparative analysis of key structural analogs:

Table 1: Substituent Positions and Similarity Scores

Key Observations :

- Halogen vs.

- Positional Isomerism: 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity 0.91) demonstrates that halogen placement adjacent to the carbonyl group may enhance electrophilic reactivity .

- Hydroxy vs. Amino Substitution: 8-Fluoro-5-hydroxyquinolin-2(1H)-one has a predicted pKa of 8.65, suggesting moderate acidity, whereas the amino group in the target compound would confer basicity, influencing solubility and bioavailability .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Insights :

- The amino group in the target compound likely increases water solubility compared to brominated analogs.

- Fluorine at position 6 enhances metabolic stability by resisting oxidative degradation, a feature shared with 8-fluoro-5-hydroxyquinolin-2(1H)-one .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Amino-6-fluoro-5-methylquinolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions. A typical protocol involves refluxing a halogenated quinolinone precursor (e.g., 8-iodo-1H-quinolin-2-one) with appropriate amines in the presence of CuI (5 mol%), KCO, and a polar solvent like isopropanol under inert conditions. Purification via silica gel chromatography using dichloromethane/acetone gradients yields the product. Reaction optimization should focus on controlling stoichiometry and reaction time to minimize side products .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- Methodological Answer : Combine high-resolution X-ray crystallography (at 90 K using MoKα radiation) with NMR and IR spectroscopy. X-ray diffraction provides precise bond lengths and angles, while - and -NMR confirm substituent positions and fluorine coupling patterns. IR can validate the presence of amino and carbonyl groups. For crystallography, slow evaporation of methanol solutions over 4–6 weeks yields suitable single crystals .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Perform solubility tests in methanol, DMSO, dichloromethane, and aqueous buffers (pH 4–10). Methanol is preferred for crystallization due to moderate solubility, while DMSO is optimal for biological assays. Solubility can be quantified via UV-Vis spectroscopy by measuring saturation concentrations at λ for the quinolinone core (typically ~300–350 nm) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Methodological Answer : Use design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). For example, replacing isopropanol with ethylene glycol may enhance reaction efficiency due to its higher boiling point and chelating properties. Monitor reaction progress via LC-MS to identify intermediates and optimize quenching conditions. Post-synthesis, employ recrystallization from methanol/water mixtures to enhance purity .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria and electron distribution. Key parameters include HOMO-LUMO gaps, Mulliken charges on the amino and fluorine groups, and electrostatic potential maps. Compare computational results with experimental X-ray charge density analysis to validate predictions .

Q. How can contradictions in tautomeric equilibria data be resolved?

- Methodological Answer : Use a combination of -NMR and variable-temperature X-ray crystallography to study proton transfer between the amino group and carbonyl oxygen. For zwitterionic forms, monitor pH-dependent UV-Vis spectral shifts (e.g., 250–400 nm) in aqueous solutions. Cross-reference with DFT-derived pKa values to reconcile discrepancies between computational and experimental data .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer : Synthesize derivatives by modifying the amino group (e.g., alkylation, acylation) or fluorine substitution. Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Assess biological activity via enzyme inhibition assays (e.g., kinase targets) and correlate with steric/electronic parameters (Hammett constants, logP) derived from computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.